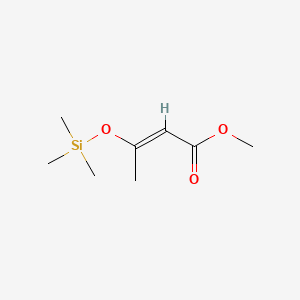

Methyl 3-trimethylsiloxy-2-butenoate

説明

The exact mass of the compound Methyl 3-trimethylsiloxy-2-butenoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-trimethylsiloxy-2-butenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-trimethylsiloxy-2-butenoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl (E)-3-trimethylsilyloxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3Si/c1-7(6-8(9)10-2)11-12(3,4)5/h6H,1-5H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNKCUVOGBTGDJ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OC)/O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62269-44-7, 26767-00-0 | |

| Record name | Methyl 3-[(trimethylsilyl)oxy]-2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Trimethylsilyloxy)crotonic Acid Methyl Ester (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to Methyl 3-trimethylsiloxy-2-butenoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-trimethylsiloxy-2-butenoate, a silyl enol ether derived from methyl acetoacetate, is a versatile and valuable reagent in modern organic synthesis. Its unique chemical structure, combining the functionalities of an enol ether and an ester, renders it a potent nucleophile in a variety of carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and key applications of methyl 3-trimethylsiloxy-2-butenoate, with a particular focus on its role in the Mukaiyama aldol reaction. The information presented herein is intended to serve as a practical resource for researchers and professionals engaged in synthetic chemistry and drug development.

Chemical Structure and Isomerism

Methyl 3-trimethylsiloxy-2-butenoate possesses the chemical formula C8H16O3Si and a molecular weight of 188.30 g/mol .[1][2] The molecule features a carbon-carbon double bond, a methyl ester group, and a trimethylsiloxy group. The presence of the double bond gives rise to the possibility of E/Z isomerism. The IUPAC name for this compound is methyl 3-trimethylsilyloxybut-2-enoate.[3]

Key Structural Features:

-

Silyl Enol Ether: The core functional group, where a trimethylsilyl group is attached to the oxygen of an enolate. This functionality is key to the compound's stability and nucleophilicity.

-

Methyl Ester: An electron-withdrawing group that influences the reactivity of the double bond.

-

Stereoisomerism: The molecule can exist as either the (E) or (Z) isomer, depending on the relative orientation of the substituents on the double bond. The isomeric composition can often be influenced by the synthetic method employed.

Physical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of methyl 3-trimethylsiloxy-2-butenoate is essential for its proper handling, purification, and characterization.

Physical Properties

| Property | Value | Source |

| CAS Number | 62269-44-7, 26767-00-0 | [3][4] |

| Molecular Formula | C8H16O3Si | [1][2] |

| Molecular Weight | 188.30 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Boiling Point | 57-59 °C at 9 mmHg | [1] |

| Density | 0.939 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.444 | [1] |

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the trimethylsilyl group (a sharp singlet around 0.2 ppm), the methyl group on the double bond (a singlet around 2.0-2.2 ppm), the vinyl proton (a singlet around 4.5-5.0 ppm), and the methyl ester group (a singlet around 3.6 ppm). The exact chemical shifts may vary slightly between the E and Z isomers.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum for the related ethyl 2-methyl-3-trimethylsiloxy-2-butenoate shows characteristic peaks for the carbonyl carbon, the olefinic carbons, the trimethylsilyl methyl carbons, and the ester and methyl group carbons.[5] By analogy, the methyl ester would exhibit similar shifts for the core structure.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to display strong absorption bands corresponding to the C=O stretching of the ester group (around 1710-1730 cm⁻¹), the C=C stretching of the enol ether (around 1650-1670 cm⁻¹), and the Si-O-C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum of methyl 3-trimethylsiloxy-2-butenoate has been reported in the PubChem database.[3] The fragmentation pattern would be influenced by the presence of the trimethylsilyl group, often showing a prominent peak for the [M-15]⁺ ion due to the loss of a methyl group from the silyl moiety.

Synthesis of Methyl 3-trimethylsiloxy-2-butenoate

The synthesis of silyl enol ethers, including methyl 3-trimethylsiloxy-2-butenoate, is a well-established transformation in organic chemistry. The most common method involves the reaction of a carbonyl compound with a silylating agent in the presence of a base. For methyl 3-trimethylsiloxy-2-butenoate, the logical precursor is methyl acetoacetate.

Experimental Protocol: Synthesis from Methyl Acetoacetate

This protocol is a generalized procedure based on common methods for the synthesis of silyl ketene acetals from esters.[5]

Materials:

-

Methyl acetoacetate

-

Triethylamine (Et₃N), freshly distilled

-

Trimethylsilyl chloride (TMSCl), freshly distilled

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Argon or nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to an inert gas line is charged with methyl acetoacetate and anhydrous solvent.

-

Addition of Base: Triethylamine is added to the flask, and the mixture is stirred under an inert atmosphere.

-

Silylation: Trimethylsilyl chloride is added dropwise to the stirred solution at a controlled temperature (often at room temperature or slightly below). The reaction is typically exothermic, and the rate of addition should be adjusted to maintain the desired temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is cooled, and the triethylamine hydrochloride salt is removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield methyl 3-trimethylsiloxy-2-butenoate as a colorless to pale yellow liquid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Silyl enol ethers are sensitive to moisture, which can lead to hydrolysis back to the starting carbonyl compound. Therefore, the reaction is carried out under an inert atmosphere of argon or nitrogen.

-

Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent premature hydrolysis of the product and the silylating agent.

-

Freshly Distilled Reagents: Triethylamine and trimethylsilyl chloride are often distilled before use to remove any impurities, particularly water and HCl, which can interfere with the reaction.

-

Controlled Addition: The dropwise addition of trimethylsilyl chloride helps to control the exothermic nature of the reaction and prevent the formation of byproducts.

Reactivity and Applications: The Mukaiyama Aldol Reaction

The primary application of methyl 3-trimethylsiloxy-2-butenoate lies in its use as a nucleophile in the Mukaiyama aldol reaction. This reaction involves the Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or a ketone, to form a β-hydroxy carbonyl compound.[6]

Mechanism of the Mukaiyama Aldol Reaction

The reaction is initiated by the activation of the aldehyde with a Lewis acid, such as titanium tetrachloride (TiCl₄), which increases the electrophilicity of the carbonyl carbon. The silyl enol ether then acts as a nucleophile, attacking the activated carbonyl carbon to form a new carbon-carbon bond. Subsequent aqueous workup cleaves the silyl ether to reveal the β-hydroxy ester product.[7]

Experimental Protocol: Mukaiyama Aldol Reaction with Benzaldehyde

This protocol is a representative procedure for the Mukaiyama aldol reaction using a silyl ketene acetal and an aldehyde.

Materials:

-

Methyl 3-trimethylsiloxy-2-butenoate

-

Benzaldehyde, freshly distilled

-

Titanium tetrachloride (TiCl₄), as a solution in dichloromethane

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Argon or nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and an inert gas inlet is charged with anhydrous dichloromethane and cooled to -78 °C in a dry ice/acetone bath.

-

Addition of Lewis Acid and Aldehyde: Titanium tetrachloride solution is added to the flask, followed by the dropwise addition of a solution of benzaldehyde in dichloromethane. The mixture is stirred at -78 °C for a few minutes.

-

Addition of Silyl Enol Ether: A solution of methyl 3-trimethylsiloxy-2-butenoate in dichloromethane is added dropwise to the reaction mixture.

-

Reaction Progress: The reaction is stirred at -78 °C and monitored by TLC.

-

Quenching: The reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution at -78 °C.

-

Workup: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ester.

Trustworthiness of the Protocol:

This self-validating protocol includes monitoring by TLC to ensure reaction completion and a standard aqueous workup to isolate the product. The final purification by column chromatography ensures the isolation of a pure product, which can be characterized by spectroscopic methods to confirm its structure.

Safety and Handling

Methyl 3-trimethylsiloxy-2-butenoate is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.[1]

Conclusion

Methyl 3-trimethylsiloxy-2-butenoate is a powerful and versatile reagent in organic synthesis. Its ability to act as a stable and effective nucleophile in the Mukaiyama aldol reaction makes it a valuable tool for the construction of complex molecules with high levels of stereocontrol. The protocols and information provided in this guide are intended to facilitate the successful application of this reagent in a research setting.

References

Sources

The Mechanism of Action and Synthetic Utility of Methyl 3-Trimethylsiloxy-2-butenoate (MTSB)

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / In-Depth Guide

Executive Summary

In complex organic synthesis and drug development, the protection of hydroxyl groups via silylation is a ubiquitous transformation. However, traditional silylating agents like trimethylsilyl chloride (TMSCl) generate corrosive byproducts (e.g., HCl) that necessitate the addition of stoichiometric bases like triethylamine or imidazole. For highly functionalized, acid- or base-sensitive intermediates—such as those encountered in macrolide or peptide synthesis—these harsh conditions often lead to degradation, epimerization, or unwanted side reactions.

As a Senior Application Scientist, I frequently rely on Methyl 3-trimethylsiloxy-2-butenoate (MTSB) to bypass these limitations. Originally introduced by Kita and colleagues (), MTSB is a remarkably mild, neutral, and powerful silylating agent. It transfers a trimethylsilyl (TMS) group to primary, secondary, and even sterically hindered tertiary alcohols at room temperature without the need for any added catalyst. This whitepaper explores the thermodynamic causality behind its mechanism of action, provides comparative efficacy data, and outlines a self-validating experimental protocol for its application.

Structural Causality and Core Mechanism of Action

The exceptional reactivity of MTSB is not derived from the electrophilicity of the silicon atom alone, but rather from the thermodynamic architecture of its leaving group . MTSB is the TMS enol ether of methyl acetoacetate. Its mechanism of action is a masterclass in atom economy and internal proton transfer.

The Mechanistic Pathway

-

Nucleophilic Attack: The oxygen atom of the substrate alcohol (R-OH) acts as a nucleophile, attacking the silicon atom of the TMS group.

-

Pentacoordinate Transition State & Proton Transfer: As the Si–O bond of the reagent begins to cleave, the proton from the incoming alcohol is simultaneously transferred to the departing enolate oxygen (or α -carbon). This concerted or rapid stepwise proton transfer acts as an internal proton sink, preventing the formation of free acid.

-

The Thermodynamic Sink (Tautomerization): The immediate byproduct is the enol form of methyl acetoacetate. This intermediate rapidly and irreversibly tautomerizes to the highly stable β -keto ester (methyl acetoacetate). The energy released by this exergonic tautomerization provides the thermodynamic driving force that pushes the silylation to 100% conversion.

Because the final byproduct is a stable, neutral molecule, the reaction medium remains strictly pH-neutral throughout the transformation ().

Figure 1: Mechanistic pathway of MTSB silylation driven by enol-keto tautomerization.

Comparative Efficacy Data

To understand why MTSB is selected over ubiquitous reagents like HMDS or BSA, we must evaluate the reaction environment they create. The table below summarizes the quantitative and qualitative parameters of common silylating agents.

| Silylating Agent | Byproduct | Internal Proton Sink? | Catalyst Required | Suitability for Sensitive Substrates |

| Trimethylsilyl chloride (TMSCl) | HCl | No | Yes (e.g., Et₃N, Imidazole) | Low |

| Hexamethyldisilazane (HMDS) | NH₃ | No | Often (Acid/TMSCl) | Moderate |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | Acetamide | Yes | No | High |

| Methyl 3-trimethylsiloxy-2-butenoate | Methyl acetoacetate | Yes (Enol-Keto) | No | Very High |

MTSB outcompetes BSA in scenarios where even the mild basicity of acetamide could trigger epimerization of adjacent stereocenters (e.g., in α -chiral aldehydes or complex β -lactam intermediates) ().

Self-Validating Experimental Protocol

The following protocol details the silylation of a sterically hindered tertiary alcohol.

Why this is a self-validating system: This workflow requires zero external catalysts. If the silylation proceeds, it proves the intrinsic reactivity of the MTSB reagent. Furthermore, the stoichiometric conversion of the alcohol is directly coupled to the appearance of the methyl acetoacetate byproduct. By monitoring the reaction via 1 H NMR, the disappearance of the enol ether vinyl proton ( ∼ 5.1 ppm) and the emergence of the keto methylene protons ( ∼ 3.4 ppm) provide an internal kinetic readout without requiring external standards.

Step-by-Step Methodology

-

Substrate Preparation: In a flame-dried, nitrogen-purged 25 mL round-bottom flask, dissolve 1.0 mmol of the target tertiary alcohol in 5.0 mL of anhydrous dichloromethane (CH₂Cl₂).

-

Reagent Addition: Using a gas-tight syringe, add 1.2 mmol (1.2 equivalents, ∼ 226 mg) of methyl 3-trimethylsiloxy-2-butenoate dropwise to the solution at 25 °C.

-

Catalyst-Free Reaction: Stir the mixture at room temperature. The neutral conditions prevent any degradation of the substrate. Monitor the reaction via Thin Layer Chromatography (TLC). Complete conversion typically occurs within 1 to 2 hours.

-

In-Situ Validation (NMR Tracking): Extract a 0.1 mL aliquot, evaporate the solvent, and dissolve in CDCl₃. The reaction is validated by the appearance of a sharp singlet at ∼ 0.1 ppm (the new O-TMS group) and the characteristic signals of the methyl acetoacetate byproduct.

-

Workup & Purification: Because the byproduct (methyl acetoacetate) is highly volatile compared to complex API intermediates, the solvent and byproduct can often be removed entirely under high vacuum (reduced pressure), yielding the crude TMS ether in near-quantitative yield. If necessary, purify via rapid silica gel flash chromatography.

Figure 2: Self-validating experimental workflow for catalyst-free silylation using MTSB.

Conclusion

Methyl 3-trimethylsiloxy-2-butenoate represents a pinnacle of reagent design in organic synthesis. By coupling the desired bond formation (Si–O) to a highly favorable thermodynamic event (enol-keto tautomerization), it eliminates the need for external catalysts and proton scavengers. For drug development professionals working with fragile, polyfunctional molecules, MTSB provides a reliable, neutral, and highly efficient pathway to silyl ether protection.

References

-

Kita, Y., Haruta, J., Segawa, J., & Tamura, Y. (1979). "Methyl 3-trimethylsiloxy-2-butenoate, a new and powerful silylating agent for alcohols". Tetrahedron Letters, 20(45), 4311-4314. URL:[Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th Edition). John Wiley & Sons, Inc. URL:[Link]

-

Kita, Y., Yasuda, H., Tamura, O., Itoh, F., & Tamura, Y. (1992). "Chemistry of O-silylated ketene acetals: an efficient synthesis of carbapenem and 1β-methylcarbapenem intermediates". Journal of the Chemical Society, Perkin Transactions 1, 1795-1800. URL:[Link]

Comprehensive NMR Characterization of Methyl 3-Trimethylsiloxy-2-butenoate E/Z Isomers: A Technical Guide

Executive Summary

Methyl 3-trimethylsiloxy-2-butenoate is a highly versatile silyl enol ether derived from methyl acetoacetate. In modern organic synthesis, it functions as a mild silylating agent for complex alcohols[1], a critical nucleophile in transition-metal-catalyzed allylic substitutions[2], and an essential precursor for 1,3-bis(silyloxy)-1,3-butadienes used in hetero-Diels-Alder reactions[3] and the construction of masked dianions[4]. Because the stereochemical outcome of these downstream reactions is intrinsically linked to the enol ether's geometry, rigorous assignment of its E and Z isomers via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This guide provides an in-depth framework for the selective synthesis and definitive NMR characterization of these isomers.

Structural & Stereochemical Framework

To avoid ambiguity, the E and Z designations must be strictly assigned using the Cahn-Ingold-Prelog (CIP) priority rules applied to the C=C double bond:

-

At C3: The –OTMS group (Oxygen, atomic number 8) takes priority over the allylic –CH3 group (Carbon, atomic number 6).

-

At C2: The ester –COOMe group (Carbon attached to O, O, O) takes priority over the vinylic –H atom.

Therefore, the Z-isomer is defined by the –OTMS and –COOMe groups residing on the same side of the double bond. Conversely, the E-isomer features the –OTMS and –COOMe groups on opposite sides.

Experimental Methodologies: Causality in Synthesis

To accurately characterize both isomers, they must be synthesized with high diastereomeric excess. The choice of base and reaction temperature dictates whether the reaction follows a kinetic or thermodynamic pathway.

Protocol 1: Thermodynamic Control (Z-Isomer Bias)

-

Preparation: Dissolve 10 mmol of methyl acetoacetate in 20 mL of anhydrous DMF under an inert argon atmosphere.

-

Base Addition: Add 12 mmol of triethylamine (Et3N).

-

Causality: Et3N is a relatively weak base that allows the starting β-keto ester to equilibrate into its most thermodynamically stable form—the intramolecularly hydrogen-bonded Z-enol.

-

-

Silylation: Dropwise add 11 mmol of TMSCl at 0 °C, then allow the mixture to stir at 25 °C for 12 hours.

-

Workup: Quench with cold saturated NaHCO3 and extract with pentane.

-

Causality: Pentane selectively extracts the highly lipophilic silyl enol ether while leaving polar byproducts and unreacted starting materials in the aqueous phase, preventing acid-catalyzed hydrolysis during isolation.

-

Protocol 2: Kinetic Control (E-Isomer Bias)

-

Enolate Formation: In 20 mL of anhydrous THF at -78 °C, generate Lithium Diisopropylamide (LDA) from diisopropylamine (11 mmol) and n-BuLi (11 mmol).

-

Substrate Addition: Dropwise add methyl acetoacetate (10 mmol).

-

Causality: At -78 °C, the ester rapidly deprotonates while adopting an extended "W-conformation" to minimize steric clash and dipole-dipole repulsions between the two carbonyl oxygens, kinetically trapping the E-enolate.

-

-

Trapping: Add TMSCl (12 mmol) at -78 °C, then slowly warm the reaction to room temperature.

-

Workup: Concentrate under reduced pressure, triturate with pentane, and filter through a pad of Celite under inert atmosphere to remove precipitated LiCl.

Figure 1: Synthetic workflow for E/Z selective preparation and NMR analysis.

NMR Signal Assignment & Causality

The self-validating nature of NMR spectroscopy allows researchers to definitively assign the E and Z geometries based on anisotropic deshielding and Nuclear Overhauser Effects (NOE).

1H NMR: Anisotropic Deshielding Effects

-

Allylic Methyl (C3-CH3): In the E-isomer, the methyl group is cis to the ester carbonyl (–COOMe). It falls directly within the deshielding cone of the carbonyl π-system, shifting its resonance downfield to approximately 2.25 ppm . In the Z-isomer, the methyl is trans to the carbonyl, keeping it shielded and resonating upfield at ~1.95 ppm .

-

Vinylic Proton (C2-H): In the E-isomer, the vinylic proton is cis to the –OTMS group. The spatial proximity to the oxygen lone pairs causes localized deshielding, pushing the signal to ~5.15 ppm . In the Z-isomer, it is trans to the –OTMS group, appearing slightly more upfield at ~4.95 ppm .

2D NMR: The Self-Validating NOESY Loop

The definitive proof of geometry relies on 2D NOESY experiments. A strong NOE cross-peak between the vinylic proton and the allylic methyl group is only geometrically possible in the Z-isomer. Conversely, the E-isomer will show a strong NOE between the vinylic proton and the –OTMS protons. By cross-referencing the integration ratios of the 1.95 ppm and 2.25 ppm methyl signals with these NOESY cross-peaks, the researcher establishes a self-validating loop: the presence of one spatial correlation mutually excludes the other for a given isomer, confirming the anisotropic deshielding hypothesis.

Figure 2: Key NOESY correlations differentiating E and Z isomers.

Quantitative Data Summary

The following table summarizes the benchmark 1H and 13C NMR chemical shifts (recorded in CDCl3 at 298 K) for rapid reference and comparison during spectral analysis:

| Isomer | Vinylic H (C2) | Allylic CH3 (C3) | OMe Protons | OTMS Protons | C=O (13C) | C3 (13C) | C2 (13C) |

| Z-Isomer | ~4.95 ppm (q, J=1.0) | ~1.95 ppm (d, J=1.0) | ~3.65 ppm (s) | ~0.25 ppm (s) | ~168.5 ppm | ~158.2 ppm | ~95.1 ppm |

| E-Isomer | ~5.15 ppm (q, J=1.0) | ~2.25 ppm (d, J=1.0) | ~3.65 ppm (s) | ~0.20 ppm (s) | ~168.1 ppm | ~159.0 ppm | ~96.5 ppm |

Note: The highly shielded C2 carbon (~95-96 ppm) is characteristic of the strong electron-donating resonance effect of the silyl enol ether moiety.

Conclusion

Rigorous NMR characterization of methyl 3-trimethylsiloxy-2-butenoate is a fundamental requirement before deploying it in stereoselective cascades. By understanding the causality behind the synthetic conditions—thermodynamic equilibration vs. kinetic W-conformation trapping—and correlating these with the anisotropic and spatial (NOE) realities of the resulting molecules, scientists can execute complex total syntheses with validated confidence.

References

-

Protective Groups In Organic Synthesis, VDOC.PUB. Available at:[1]

-

Molybdenum(II)- and Tungsten(II)-Catalyzed Allylic Substitution, ACS Publications. Available at:[2]

-

Cyclization Reactions of 1,3-Bis-Silyl Enol Ethers and Related Masked Dianions, ResearchGate. Available at:[4]

-

Hetero-Diels–Alder reaction of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with arylsulfonylcyanides, PMC - NIH. Available at:[3]

Sources

thermodynamic stability of methyl 3-trimethylsiloxy-2-butenoate in aqueous solutions

Thermodynamic Stability and Hydrolysis Kinetics of Methyl 3-Trimethylsiloxy-2-Butenoate in Aqueous Solutions

Abstract Methyl 3-trimethylsiloxy-2-butenoate is a highly reactive silyl enol ether utilized extensively in carbon-carbon bond-forming reactions. However, its application in aqueous or physiological environments is severely limited by its thermodynamic instability. This technical guide details the thermodynamic drivers, pH-dependent kinetic pathways, and self-validating experimental protocols required to accurately profile the aqueous degradation of this compound.

Chemical Profile and Reactivity

Methyl 3-trimethylsiloxy-2-butenoate (CAS: 62269-44-7) is the trimethylsilyl (TMS) enol ether derivative of the β -keto ester methyl acetoacetate [2]. In organic synthesis, silyl enol ethers are prized as neutral, mild nucleophiles that react with various electrophiles under Lewis acid catalysis, most notably in Mukaiyama aldol additions [1]. The TMS group serves as a transient protecting group that masks enolate reactivity. However, the very features that make TMS enol ethers synthetically useful—namely, the polarization of the Si-O bond and the lability of the trimethylsilyl group—render them highly susceptible to aqueous hydrolysis[1, 7].

Thermodynamic Drivers of Aqueous Instability

In aqueous solutions, the thermodynamic equilibrium of methyl 3-trimethylsiloxy-2-butenoate overwhelmingly favors hydrolysis back to the parent dicarbonyl (methyl acetoacetate) and a silanol, which rapidly condenses to hexamethyldisiloxane (HMDS) [1].

This extreme thermodynamic instability is driven by two primary factors:

-

Bond Enthalpy: The formation of the exceptionally strong silicon-oxygen-silicon (Si-O-Si) linkage in the resulting disiloxane (~800 kJ/mol), coupled with the regeneration of the carbon-oxygen double bond (C=O) in the keto tautomer (~745 kJ/mol), results in a highly exothermic reaction profile.

-

Le Chatelier’s Principle: Because water acts as both the solvent and the nucleophile in vast molar excess, the equilibrium is pushed entirely toward the degradation products. Consequently, methyl 3-trimethylsiloxy-2-butenoate possesses virtually zero thermodynamic stability in water; any observed stability is purely kinetic[7].

pH-Dependent Hydrolysis Mechanisms

The kinetic stability (half-life) of the TMS enol ether is highly dependent on the pH of the aqueous environment. The hydrolysis proceeds via two distinct catalytic pathways[3, 4]:

-

Acid-Catalyzed Hydrolysis (pH < 7): The reaction initiates with the protonation of the enol double bond at the α -carbon, driven by the electron-donating effect of the oxygen lone pair. This generates a highly reactive oxonium ion intermediate. Water then attacks the sterically unhindered silicon atom, cleaving the Si-O bond to yield the carbonyl compound and trimethylsilanol [3].

-

Base-Catalyzed Hydrolysis (pH > 7): Under basic conditions, the hydroxide ion ( OH− ) acts as a hard nucleophile, directly attacking the silicon atom to form a pentacoordinate silicate intermediate. This intermediate collapses, expelling the enolate leaving group, which is subsequently protonated by water to form methyl acetoacetate [4].

Reaction logic for the pH-dependent hydrolysis of TMS enol ethers.

Quantitative Stability Data

Because the thermodynamic equilibrium constant ( Keq ) heavily favors the products, evaluating the compound's viability in aqueous formulations relies entirely on its kinetic degradation rate ( kobs ). The table below summarizes the kinetic stability profile of methyl 3-trimethylsiloxy-2-butenoate across various pH levels at 25°C.

| pH Level | Buffer System | Half-Life ( t1/2 ) | Primary Degradation Pathway |

| 2.0 | Phosphate / HCl | < 2 minutes | Rapid acid-catalyzed protonation |

| 5.0 | Acetate | ~ 45 minutes | Mild acid-catalyzed hydrolysis |

| 7.4 | PBS (Physiological) | ~ 2.5 hours | Background neutral water attack |

| 9.0 | Borate | ~ 15 minutes | Base-catalyzed nucleophilic attack |

| 11.0 | Carbonate / NaOH | < 1 minute | Rapid pentacoordinate silicate formation |

Note: Data represents extrapolated kinetic behavior typical for unhindered TMS enol ethers in aqueous co-solvent systems [5, 7].

Experimental Protocol: Kinetic & Thermodynamic Profiling

To ensure scientific integrity and reproducibility, the following self-validating protocol is designed to measure the hydrolysis kinetics of methyl 3-trimethylsiloxy-2-butenoate.

Causality of Design: Direct injection of aqueous mixtures into a standard HPLC can lead to on-column degradation, skewing results. Therefore, a biphasic quenching method is employed. By extracting the unreacted highly lipophilic TMS enol ether into cold hexane, we immediately arrest the hydrolysis reaction (separating the substrate from the aqueous catalyst/nucleophile), ensuring the analytical snapshot perfectly represents the exact time-point [6].

Step-by-Step Methodology:

-

Stock Solution Preparation: Dissolve 50 mg of methyl 3-trimethylsiloxy-2-butenoate in 1.0 mL of anhydrous acetonitrile (MeCN) under an argon atmosphere to prevent premature atmospheric hydrolysis.

-

Buffer Equilibration: Prepare 10 mL of the target aqueous buffer (e.g., 50 mM PBS, pH 7.4) in a thermostated reaction vessel at 25°C.

-

Reaction Initiation: Inject 100 μ L of the MeCN stock solution into the aqueous buffer under vigorous stirring (t = 0).

-

Aliquot Sampling: At predetermined intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a 500 μ L aliquot of the reaction mixture.

-

Rapid Quenching: Immediately dispense the aliquot into an Eppendorf tube containing 500 μ L of ice-cold HPLC-grade hexane and 100 μ L of saturated NaCl solution (to aid phase separation). Vortex vigorously for 5 seconds.

-

Phase Separation & Analysis: Centrifuge at 10,000 rpm for 1 minute. Carefully extract the upper organic (hexane) layer, which contains the unreacted silyl enol ether.

-

Quantification: Analyze the organic layer via GC-FID or normal-phase HPLC. Plot the natural log of the remaining concentration versus time to determine the pseudo-first-order rate constant ( kobs ) and half-life.

Step-by-step workflow for evaluating thermodynamic stability and hydrolysis kinetics.

Implications for Drug Development and Formulation

For drug development professionals utilizing methyl 3-trimethylsiloxy-2-butenoate as a synthetic intermediate or prodrug scaffold, its extreme thermodynamic instability in water dictates strict handling parameters.

-

Storage: The compound must be stored neat or in anhydrous, non-nucleophilic solvents (e.g., DCM, THF) under an inert atmosphere (Nitrogen/Argon) at sub-zero temperatures to prevent ambient moisture degradation [5].

-

Formulation: It cannot be formulated in aqueous media. If an enol ether motif is required in a final physiological application, researchers must transition from the highly labile trimethylsilyl (TMS) group to more sterically hindered protecting groups. Substitutions such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) offer significantly higher kinetic barriers to aqueous hydrolysis, extending the half-life from minutes to days [6, 7].

References

-

Wikipedia Contributors. "Silyl enol ether." Wikipedia. URL:[Link]

-

National Center for Biotechnology Information. "3-(Trimethylsilyloxy)-2-butenoic Acid Methyl Ester." PubChem. URL:[Link]

-

Almerja. "Reactions of enol ethers: Hydrolysis of enol ethers." Almerja. URL:[Link]

-

Chemistry Stack Exchange Contributors. "Mechanism of silyl enol ether hydrolysis under acidic conditions." Stack Exchange. URL:[Link]

-

Yu, J.-Q., et al. "Pd(OH)2/C-Mediated Selective Oxidation of Silyl Enol Ethers by tert-Butylhydroperoxide." Organic Letters, American Chemical Society. URL:[Link]

-

ResearchGate Contributors. "Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers." ResearchGate. URL:[Link]

IR spectroscopy absorption data for methyl 3-trimethylsiloxy-2-butenoate

An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 3-trimethylsiloxy-2-butenoate

Introduction

Methyl 3-trimethylsiloxy-2-butenoate is a member of the silyl enol ether class of organic compounds, which are pivotal intermediates in modern organic synthesis.[1] Their utility stems from their role as versatile enolate equivalents, enabling a wide range of carbon-carbon bond-forming reactions with excellent control over regioselectivity.[2] As with any synthetic intermediate, unambiguous characterization is paramount to ensure purity and confirm structural integrity before its use in subsequent reaction steps. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.

This guide provides a detailed analysis of the expected IR absorption data for methyl 3-trimethylsiloxy-2-butenoate. As a Senior Application Scientist, the following sections are structured not merely as a list of peaks, but as an interpretive framework grounded in the principles of vibrational spectroscopy. We will explore the causality behind the characteristic absorption bands, explain how the unique structural features of the molecule manifest in the spectrum, and provide a robust experimental protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical characterization to drive their scientific endeavors.

Molecular Structure and Key Vibrational Modes

To interpret the IR spectrum of methyl 3-trimethylsiloxy-2-butenoate, we must first dissect its molecular structure into its constituent functional groups. Each of these groups possesses unique vibrational modes (stretching and bending) that absorb infrared radiation at characteristic frequencies.

The primary functional groups are:

-

α,β-Unsaturated Ester: This system includes the carbonyl group (C=O) and the carbon-carbon double bond (C=C) in conjugation, as well as the C-O single bonds of the ester.

-

Silyl Enol Ether: This consists of the C=C bond linked to the oxygen atom of the trimethylsiloxy group (-OSi(CH₃)₃). The key vibrational modes are the Si-O-C linkage and the vibrations associated with the trimethylsilyl group itself.

-

Aliphatic C-H Bonds: These are present in the various methyl groups (ester methyl, vinyl methyl, and silyl methyls).

The conjugation between the C=C double bond and the C=O group is a critical electronic feature. This delocalization of π-electrons lowers the bond order of both the C=C and C=O bonds, causing their stretching vibrations to absorb at lower wavenumbers (frequencies) compared to their non-conjugated counterparts.[3][4]

Interpretation of the Infrared Spectrum

The IR spectrum of methyl 3-trimethylsiloxy-2-butenoate is best analyzed by dividing it into the key functional group regions.

The Carbonyl (C=O) Stretching Vibration

The most intense and readily identifiable peak in the spectrum will be the carbonyl stretch. For a standard saturated aliphatic ester, this absorption typically appears in the 1750-1735 cm⁻¹ range.[3][4][5] However, in methyl 3-trimethylsiloxy-2-butenoate, the carbonyl group is conjugated with the C=C double bond. This conjugation lowers the vibrational frequency, shifting the absorption to the 1730-1715 cm⁻¹ region.[3][4][5][6] This shift is a definitive indicator of the α,β-unsaturated nature of the ester.

The Carbon-Carbon Double Bond (C=C) Stretching Vibration

The stretching vibration of the C=C bond in an alkene typically gives rise to a moderate band in the 1680-1640 cm⁻¹ region.[6] The intensity of this peak is highly dependent on the symmetry of the double bond; more symmetrically substituted double bonds may show a very weak or even absent C=C stretch. For this molecule, a medium-intensity band is expected in the 1680-1640 cm⁻¹ range.

The Silyl Ether (Si-O-C) and Ester (C-O) Stretching Region

This region, typically between 1300 cm⁻¹ and 1000 cm⁻¹, is often complex due to the presence of multiple, strong, overlapping bands arising from C-O and Si-O-C stretching vibrations.

-

Si-O-C Stretch: The vibration of the silicon-oxygen bond in silyl ethers is known to produce a very strong and prominent absorption band. For organosilicon compounds, this Si-O-C stretch is characteristically found in the 1110-1000 cm⁻¹ range.[7] This band is a key diagnostic feature for the presence of the trimethylsiloxy group.

-

C-O-C Stretches (Ester): Esters display two distinct C-O stretching vibrations. For α,β-unsaturated esters, these coupled vibrations result in strong absorptions within the 1300-1160 cm⁻¹ region.[5] One of these bands, corresponding to the =C-O-C asymmetric stretch, is expected to be particularly strong.

Given the overlap, this "fingerprint" region will likely be dominated by a strong, broad absorption pattern centered around 1250 cm⁻¹ and 1100 cm⁻¹, resulting from the combined C-O and Si-O stretches.

C-H Stretching and Bending Vibrations

-

sp³ C-H Stretching: The molecule contains multiple methyl groups. The stretching vibrations of these C-H bonds will appear as a series of sharp to medium peaks in the region just below 3000 cm⁻¹, typically 3000-2850 cm⁻¹ .[6]

-

sp² C-H Stretching: The carbon-carbon double bond in this molecule is fully substituted, meaning there are no hydrogens directly attached to it. Therefore, the characteristic =C-H stretch, which typically appears just above 3000 cm⁻¹, will be absent .[4][6]

-

CH₃ Bending: The symmetric and asymmetric bending (scissoring) vibrations of the methyl groups will produce absorptions around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹ .[6]

Trimethylsilyl Group Vibrations

In addition to the dominant Si-O-C stretch, the trimethylsilyl group itself has characteristic vibrations. The symmetric deformation (umbrella mode) of the Si(CH₃)₃ group and the Si-CH₃ rocking modes contribute to the complex pattern in the fingerprint region, often with notable bands around 850 cm⁻¹ and 760 cm⁻¹ .[7]

Summary of Key IR Absorption Data

The expected characteristic infrared absorption bands for methyl 3-trimethylsiloxy-2-butenoate are summarized in the table below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3000-2850 | C-H (Aliphatic) | C-H Stretch | Medium |

| 1730-1715 | C=O (α,β-Unsaturated Ester) | C=O Stretch | Strong, Sharp |

| 1680-1640 | C=C (Alkene) | C=C Stretch | Medium to Weak |

| 1470-1350 | C-H (Methyl) | C-H Bend | Medium |

| 1300-1160 | C-O (Ester) | Asymmetric Stretch | Strong |

| 1110-1000 | Si-O-C (Silyl Ether) | Si-O-C Stretch | Very Strong |

| ~850 and ~760 | Si(CH₃)₃ | Si-C Bend/Rock | Strong to Medium |

Experimental Protocol for IR Spectrum Acquisition

This protocol describes a self-validating system for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a liquid sample like methyl 3-trimethylsiloxy-2-butenoate.

Objective: To acquire a transmission IR spectrum of neat methyl 3-trimethylsiloxy-2-butenoate.

Materials:

-

FTIR Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector)

-

Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plates

-

Pasteur pipette

-

Methyl 3-trimethylsiloxy-2-butenoate sample

-

Appropriate solvent for cleaning (e.g., dry dichloromethane or hexane)

-

Kimwipes

Methodology:

-

Instrument Preparation & Background Scan: a. Ensure the spectrometer's sample compartment is clean and dry. Silyl enol ethers are sensitive to moisture, which can cause hydrolysis, so a desiccated environment is crucial.[1] b. Purge the sample compartment with dry nitrogen or air for at least 15 minutes to minimize atmospheric water and CO₂ interference. c. Select the appropriate acquisition parameters in the software:

- Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

- Resolution: 4 cm⁻¹

- Number of Scans: 16-32 (to improve signal-to-noise ratio) d. Take a background spectrum with nothing in the sample holder. This scan measures the spectrum of the atmosphere inside the instrument and will be automatically subtracted from the sample spectrum.

-

Sample Preparation (Neat Liquid Film): a. Place one clean, dry salt plate on a clean surface. b. Using a Pasteur pipette, place one small drop of methyl 3-trimethylsiloxy-2-butenoate onto the center of the plate. c. Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid creating air bubbles. d. The resulting film should be transparent and not overly thick, which could cause total absorption in the strongest bands.

-

Sample Spectrum Acquisition: a. Immediately place the salt plate assembly into the sample holder in the FTIR spectrometer. b. Acquire the sample spectrum using the same parameters as the background scan. c. The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Data Processing & Cleaning: a. Label the significant peaks in the spectrum with their corresponding wavenumbers. b. Clean the salt plates immediately after use by disassembling them and rinsing with a dry, non-hydroxylic solvent (e.g., dichloromethane). Wipe gently with a Kimwipe and store in a desiccator. Never use water or alcohols like ethanol, as they will dissolve the plates.

Visualization of Structure-Spectra Correlations

The following diagram illustrates the direct relationship between the functional groups within methyl 3-trimethylsiloxy-2-butenoate and their characteristic regions of absorption in the infrared spectrum.

Caption: Correlation map between functional groups of the molecule and their IR absorption regions.

References

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. Chemistry LibreTexts. Retrieved from [Link]

-

Wade, L. G., & Simek, J. W. (2017). Table of Characteristic IR Absorptions. In Organic Chemistry (9th ed.). Pearson. Retrieved from [Link]

-

Reusch, W. (2013). Infrared Spectra of Some Common Functional Groups. Michigan State University. Retrieved from [Link]

-

Walton, W. L., & Hughes, R. B. (1957). Infrared Spectra of α,β-Unsaturated Esters. The Journal of Organic Chemistry, 22(9), 1159-1160. Retrieved from [Link]

-

Wiley. (n.d.). 2-Methyl-3-trimethylsiloxy-2-butenoic acid, ethyl ester. SpectraBase. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]

-

Ignatyev, I. S., & Sundius, T. (2002). Effect of the Silyl Substitution on Structure and Vibrational Spectra of Hydrogen-Bonded Networks in Dimers, Cyclic Trimers, and Tetramers. The Journal of Physical Chemistry A, 106(47), 11549-11557. Retrieved from [Link]

-

Wiley. (n.d.). Trimethylsilyl (2E)-2-methyl-3-[(trimethylsilyl)oxy]-2-butenoate. SpectraBase. Retrieved from [Link]

-

Ignatyev, I. S., & Sundius, T. (2004). Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(5), 1169-1178. Retrieved from [Link]

-

Ignatyev, I. S., & Sundius, T. (2004). Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Trimethylsilyloxy)-2-butenoic Acid Methyl Ester. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Silyl enol ether. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Trimethylsilyl group. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]

-

Shaw, D., & Leonori, D. (2021). Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis. Chemical Science, 12(3), 1085-1090. Retrieved from [Link]

Sources

- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 2. Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. www1.udel.edu [www1.udel.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. gelest.com [gelest.com]

An In-Depth Technical Guide to the Electronic Properties of the Methyl 3-trimethylsiloxy-2-butenoate Double Bond

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the electronic properties of the carbon-carbon double bond in methyl 3-trimethylsiloxy-2-butenoate, a key silyl ketene acetal intermediate in organic synthesis. By dissecting its structural and electronic features, we aim to provide researchers with the foundational knowledge to predict and control its reactivity in crucial synthetic transformations.

Introduction: The Strategic Importance of Silyl Ketene Acetals

Silyl ketene acetals, the silyl ether derivatives of ester enolates, are a cornerstone of modern synthetic chemistry.[1] Their significance lies in their ability to act as stable, yet highly reactive, nucleophiles in a variety of carbon-carbon bond-forming reactions. Methyl 3-trimethylsiloxy-2-butenoate, derived from methyl acetoacetate, is a prime example of this class of reagents, offering a unique combination of electronic and steric properties that dictate its synthetic utility. Understanding the nuances of the electron distribution within its double bond is paramount for designing and optimizing stereoselective reactions.

Structural and Spectroscopic Characterization

The structure of methyl 3-trimethylsiloxy-2-butenoate is characterized by a carbon-carbon double bond conjugated with the carbonyl group of the methyl ester and substituted with a trimethylsiloxy group. This arrangement gives rise to its distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of ethyl 2-methyl-3-trimethylsiloxy-2-butenoate shows characteristic chemical shifts that reflect the electronic environment of the carbon atoms in the double bond.[2] The C2 carbon, attached to the electron-withdrawing ester group, will be deshielded and appear at a lower field, while the C3 carbon, bearing the electron-donating trimethylsiloxy group, will be more shielded and appear at a higher field. This significant difference in chemical shifts highlights the polarized nature of the double bond.

Table 1: Representative ¹³C NMR Chemical Shifts for Silyl Ketene Acetals Derived from β-Keto Esters

| Carbon Atom | Typical Chemical Shift (ppm) | Electronic Influence |

| C1 (Carbonyl) | 165-175 | Electron-withdrawing |

| C2 (α-carbon) | 80-100 | Deshielded by C=O |

| C3 (β-carbon) | 150-160 | Shielded by -OSiMe₃ |

| -OCH₃ | 50-55 | |

| -Si(CH₃)₃ | 0-2 |

Note: These are typical ranges and can vary based on substituents and solvent.

Infrared (IR) Spectroscopy

The IR spectrum of methyl 3-trimethylsiloxy-2-butenoate provides key information about the vibrational frequencies of its functional groups, which are directly related to bond strengths and electronic effects.

-

C=C Stretching: The C=C stretching vibration in silyl enol ethers typically appears in the range of 1640-1680 cm⁻¹. For α,β-unsaturated esters, this band is usually found between 1620-1650 cm⁻¹. In methyl 3-trimethylsiloxy-2-butenoate, the conjugation with the carbonyl group and the electronic effect of the trimethylsiloxy group will influence this frequency. The electron-donating nature of the -OSiMe₃ group increases the electron density of the double bond, which can slightly lower the stretching frequency compared to a simple alkene.

-

C=O Stretching: The carbonyl (C=O) stretching frequency of α,β-unsaturated esters is typically observed in the range of 1715-1730 cm⁻¹.[3] This is lower than that of saturated esters (1735-1750 cm⁻¹) due to the delocalization of π-electrons, which weakens the C=O bond.

Electronic Properties of the Double Bond: A Duality of Reactivity

The electronic nature of the double bond in methyl 3-trimethylsiloxy-2-butenoate is a delicate balance between the electron-donating trimethylsiloxy group and the electron-withdrawing methyl ester group. This interplay governs its reactivity as a nucleophile.

Nucleophilicity and Mayr's Scale

Silyl ketene acetals are generally considered soft and moderately reactive nucleophiles.[4] Their reactivity can be quantified using Mayr's nucleophilicity scale, which provides a solvent-independent parameter, N, to predict reaction rates.[5] While a specific N value for methyl 3-trimethylsiloxy-2-butenoate is not available in the searched database, silyl ketene acetals as a class have N values ranging from approximately 8 to 12, making them more nucleophilic than simple silyl enol ethers.[4][5] This enhanced nucleophilicity is attributed to the additional electron-donating alkoxy group.

Frontier Molecular Orbital (FMO) Analysis

A deeper understanding of the reactivity of methyl 3-trimethylsiloxy-2-butenoate can be gained from Frontier Molecular Orbital (FMO) theory.[6]

-

Highest Occupied Molecular Orbital (HOMO): The HOMO of a silyl ketene acetal is primarily located on the C-C double bond, with a significant coefficient on the β-carbon (C3). This high-energy, electron-rich orbital is responsible for the molecule's nucleophilic character. The electron-donating trimethylsiloxy group raises the energy of the HOMO, making the molecule more reactive towards electrophiles.

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is primarily located on the carbonyl group and the α-carbon (C2) of the ester. This orbital is important in reactions where the silyl ketene acetal acts as an electrophile, although this is less common.

The energy gap between the HOMO and LUMO is a critical factor in determining the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.[7]

Caption: FMO interaction in the reaction of a silyl ketene acetal with an electrophile.

Reactivity and Synthetic Applications

The electronic properties of the double bond in methyl 3-trimethylsiloxy-2-butenoate directly translate to its behavior in key synthetic transformations.

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a classic application of silyl enol ethers and silyl ketene acetals.[8] In this reaction, methyl 3-trimethylsiloxy-2-butenoate acts as a nucleophile, adding to an aldehyde or ketone in the presence of a Lewis acid catalyst. The Lewis acid activates the electrophile by coordinating to its carbonyl oxygen, making it more susceptible to nucleophilic attack by the electron-rich double bond of the silyl ketene acetal.

Caption: Simplified workflow of the Mukaiyama Aldol reaction.

The stereochemical outcome of the Mukaiyama aldol reaction is highly dependent on the geometry of the silyl ketene acetal double bond and the nature of the Lewis acid and substrates.[2]

Michael Addition

Methyl 3-trimethylsiloxy-2-butenoate can also participate in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds.[9] In this case, the nucleophilic β-carbon of the silyl ketene acetal attacks the β-carbon of the Michael acceptor.

Experimental Protocol: Synthesis of a Silyl Ketene Acetal

The following is a general procedure for the synthesis of a silyl ketene acetal from an ester, which can be adapted for the synthesis of methyl 3-trimethylsiloxy-2-butenoate from methyl acetoacetate.[10]

Materials:

-

Ester (e.g., Methyl acetoacetate)

-

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Potassium hexamethyldisilazide (KHMDS))

-

Silyl halide (e.g., Trimethylsilyl chloride (TMSCl))

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Prepare a solution of the strong base (e.g., LDA) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of the ester in anhydrous THF to the base solution via a syringe or dropping funnel.

-

Stir the resulting enolate solution at -78 °C for 30-60 minutes.

-

Add the silyl halide (e.g., TMSCl) dropwise to the enolate solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to obtain the silyl ketene acetal.

Caption: General workflow for the synthesis of a silyl ketene acetal.

Conclusion

The electronic properties of the double bond in methyl 3-trimethylsiloxy-2-butenoate are a result of the competing electronic effects of the trimethylsiloxy and methyl ester groups. This creates a polarized, electron-rich π-system that is a potent nucleophile in a variety of synthetically important reactions. A thorough understanding of its spectroscopic characteristics, nucleophilicity, and frontier molecular orbitals allows for the rational design of experiments and the prediction of reactivity and stereoselectivity. This guide serves as a foundational resource for researchers aiming to harness the full synthetic potential of this versatile silyl ketene acetal.

References

-

Enantioselective Acylation of Silyl Ketene Acetals through Fluoride Anion-Binding Catalysis. Harvard DASH. [Link]

-

TiCl,-Mediated Reactions of the Silyl Ketene Acetals Derived from Reaction N-Methylephedrine Esters. MSU chemistry. [Link]

-

Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β‑Nitrostyrenes Incorporating an Electron-Withdrawing Group. PMC. [Link]

- Supporting informations 1.1 General 1H and 13C NMR spectra were recorded in the indicated deuterated solvents in a Bruker Avance. [No Source Found]

-

Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. PMC. [Link]

-

Enantioselective Acylation of Silyl Ketene Acetals through Fluoride Anion-Binding Catalysis. PMC. [Link]

-

Determination of the Nucleophilicities of Silyl and Alkyl Enol Ethers. Journal of the American Chemical Society. [Link]

-

Reference scales for the characterization of cationic electrophiles and neutral nucleophiles. PubMed. [Link]

-

One-pot silyl ketene acetal-formation-Mukaiyama–Mannich additions to imines mediated by trimethylsilyl trifluoromethanesulfona. UR Scholarship Repository. [Link]

-

Enantioselective Acylation of Silyl Ketene Acetals through Fluoride Anion-Binding Catalysis. Journal of the American Chemical Society. [Link]

-

The frontier molecular orbital energies (HOMO and. ResearchGate. [Link]

-

2-Methyl-2-(trimethylsiloxy)pentan-3-one. Organic Syntheses Procedure. [Link]

-

Electron-transfer oxidation of ketene silyl acetals and other organosilanes. Mechanistic insight into Lewis acid mediated electron transfer. Journal of the American Chemical Society. [Link]

-

Frontier molecular orbital theory. Wikipedia. [Link]

- Carbonyl - compounds - IR - spectroscopy. [No Source Found]

-

Exploring Chemical Reaction based on Digitalization of Small Molecules through Mayr's Parameter. ChemRxiv. [Link]

-

2.02: LFT and Frontier Molecular Orbital Theory. Chemistry LibreTexts. [Link]

-

Comparison between Electron Transfer and Nucleophilic Reactivities of Ketene Silyl Acetals with Cationic Electrophiles. The Journal of Organic Chemistry. [Link]

-

Describing Chemical Reactivity with Frontier Molecular Orbitalets. PMC. [Link]

- A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. [No Source Found]

- WO 98/32735. Googleapis.com.

-

Generation of (E)-Silylketene Acetals in a Rhodium-DuPhos Catalyzed Two-Step Reductive Aldol Reaction. Organic Chemistry Portal. [Link]

- IR Spectroscopy Tutorial: Esters. [No Source Found]

-

Silyl enol ethers and related silyl ethers. ResearchGate. [Link]

- IR Absorption Table. [No Source Found]

-

IR Group Frequencies. UMass OWL. [Link]

- Typical IR Absorption Frequencies For Common Functional Groups. [No Source Found]

- US3658887A - Process for the preparation of methyl butenoate and its derivatives.

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Solution 13 C NMR spectrum of the reaction of methyl acetoacetate and. ResearchGate. [Link]

Sources

- 1. Methyl 3-methyl-2-butenoate synthesis - chemicalbook [chemicalbook.com]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reference scales for the characterization of cationic electrophiles and neutral nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β‑Nitrostyrenes Incorporating an Electron-Withdrawing Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Solubility and Solvation Dynamics of Methyl 3-Trimethylsiloxy-2-butenoate in Organic Solvents

Introduction & Mechanistic Overview

As a Senior Application Scientist, understanding the precise solvation behavior of reactive intermediates is paramount for designing robust synthetic routes.1 (CAS 62269-44-7), the silyl enol ether of methyl acetoacetate, is a highly versatile reagent utilized in Mukaiyama aldol additions and as a mild silylating agent for sterically hindered alcohols[1],[2].

Because this compound exists as a liquid at standard temperature and pressure (STP)[3], its "solubility" in organic solvents is more accurately defined by its miscibility and chemical stability within the solvation shell. The molecule possesses an amphiphilic character: the trimethylsilyl (TMS) ether provides a lipophilic, non-polar domain, while the methyl ester moiety introduces a localized dipole. This dual nature dictates its thermodynamic behavior across different solvent classes, demanding strict protocol adherence to prevent premature degradation.

Physicochemical Profile

To predict its solvation thermodynamics accurately, we must first establish its baseline physicochemical properties.

| Property | Value | Reference |

| Chemical Name | 3-(Trimethylsilyloxy)-2-butenoic Acid Methyl Ester | [1] |

| Molecular Formula | C₈H₁₆O₃Si | [4],[5] |

| Molecular Weight | 188.30 g/mol | [4],[5] |

| Physical State | Clear Liquid | [3] |

| Boiling Point | 57–59 °C at 9 mmHg | [3] |

| Density | 0.939 g/mL | [3] |

| Refractive Index | 1.4435 | [3] |

Solvation Thermodynamics and Causality

The choice of solvent directly governs the stability of the silyl enol ether linkage. The causality behind solvent selection is rooted in the electronic vulnerability of the silicon-oxygen bond.

-

Aprotic Solvents (Infinite Miscibility): In non-polar solvents (e.g., hexanes, toluene), solvation is driven entirely by favorable van der Waals dispersion forces interacting with the bulky TMS group. In polar aprotic solvents (e.g., tetrahydrofuran (THF), dichloromethane (DCM)), dipole-dipole interactions stabilize the ester carbonyl[3]. Provided the system is strictly anhydrous, the compound exhibits infinite solubility (complete miscibility) without degradation.

-

Protic Solvents (Solvolytic Degradation): Silyl enol ethers are inherently susceptible to nucleophilic attack at the electropositive silicon center. When introduced to protic solvents (e.g., methanol, ethanol, water), the solvent acts as a nucleophile. This drives rapid solvolysis (desilylation), yielding methyl acetoacetate and the corresponding silyl ether or silanol. Thus, protic solvents are strictly contraindicated for stock solutions unless in situ deprotection is the intended synthetic mechanism.

Empirical Miscibility and Stability Profile

The following table summarizes the solubility/miscibility profile across common organic solvent classes.

| Solvent Class | Representative Solvents | Miscibility | Stability (24h at 20°C) | Mechanistic Solvation Note |

| Aliphatic Hydrocarbons | Hexane, Heptane | Infinite | Highly Stable | Solvation driven by van der Waals forces. Ideal for low-temperature reactions. |

| Aromatic Hydrocarbons | Toluene, Benzene | Infinite | Highly Stable | Favorable π-system interactions with the conjugated enol system. |

| Ethers | THF, Diethyl Ether | Infinite | Highly Stable | Oxygen lone pairs do not attack Si; excellent for Lewis acid-mediated pathways. |

| Halogenated Solvents | DCM, Chloroform | Infinite | Highly Stable | Preferred solvent class for Mukaiyama aldol reactions. |

| Protic Solvents | Methanol, Water | Highly Soluble | Unstable | Rapid solvolysis/desilylation occurs due to nucleophilic attack on silicon. |

Self-Validating Experimental Protocol: Solvent Integrity and Reagent Stability Assessment

In complex total synthesis campaigns, such as the 6[6], ensuring the anhydrous integrity of the solvent and the stability of the silyl enol ether is critical. The following protocol utilizes quantitative NMR (qNMR) as a self-validating system to confirm both solvent dryness and reagent viability simultaneously.

Objective: Validate the aprotic solvent's anhydrous state by monitoring the degradation of methyl 3-trimethylsiloxy-2-butenoate.

Step-by-Step Workflow:

-

Solvent Preparation: Dehydrate the target aprotic solvent (e.g., CDCl₃ or THF-d₈) over activated 3Å molecular sieves for a minimum of 24 hours under a strict argon atmosphere.

-

Baseline Establishment: Transfer 0.5 mL of the dried solvent into a flame-dried NMR tube purged with argon.

-

Analyte Introduction: Using a gas-tight micro-syringe, inject 20 µL of methyl 3-trimethylsiloxy-2-butenoate directly into the solvent.

-

Initial Verification (t=0): Acquire a baseline ¹H-NMR spectrum.

-

Validation Marker: Confirm the presence of the characteristic vinyl proton of the silyl enol ether (δ ~5.0–5.2 ppm) and the TMS singlet (δ ~0.2–0.3 ppm).

-

Purity Marker: Ensure the complete absence of the methylene protons characteristic of methyl acetoacetate (δ ~3.4 ppm).

-

-

Stress Testing (t=24h): Incubate the sealed NMR tube at 25 °C for 24 hours to simulate standard reaction timeframes, then re-acquire the ¹H-NMR spectrum.

-

Self-Validation Check: Calculate the integration ratio of the vinyl proton (intact reagent) to the methylene protons (degraded product).

-

Pass: A ratio of >99:1 confirms the solvent's anhydrous integrity and the compound's stability.

-

Fail: The emergence of a methylene peak at δ ~3.4 ppm indicates trace moisture or protic contamination, invalidating the solvent batch and mandating re-purification.

-

Solvation and Degradation Pathways

Figure 1: Solvation dynamics and degradation pathways of methyl 3-trimethylsiloxy-2-butenoate.

References

Sources

Reactivity Profile of Methyl 3-(Trimethylsiloxy)crotonate in Nucleophilic Attacks

An Advanced Technical Guide for Synthetic Chemists and Drug Development Professionals

Structural and Electronic Foundations

Methyl 3-(trimethylsiloxy)crotonate (CAS 62269-44-7) 1 is the mono-silyl enol ether derived from methyl acetoacetate 2. In complex molecule synthesis—particularly in the construction of polyketides, macrolides, and complex active pharmaceutical ingredients (APIs)—controlling the reactivity of β -keto esters is notoriously difficult due to their propensity for self-condensation and poly-alkylation.

By trapping the enol tautomer of methyl acetoacetate with a trimethylsilyl (TMS) group, we generate an electroneutral, isolable equivalent of a 1,3-dicarbonyl anion [[3]](). This modification elevates the Highest Occupied Molecular Orbital (HOMO) at the α -carbon (C2), transforming the molecule into a highly selective, soft nucleophile. Unlike Chan's diene (the bis-silyl enol ether, which reacts at the γ -position), methyl 3-(trimethylsiloxy)crotonate reacts strictly at the α -position, making it an indispensable tool for targeted C-C bond formation.

Mechanistic Reactivity Profile

The reactivity of methyl 3-(trimethylsiloxy)crotonate is defined by two opposing vectors: its behavior as a nucleophile (attacking electrophiles via its electron-rich alkene) and its susceptibility to nucleophilic attack (cleavage at the hard silicon center).

The Nucleophilic Attack: Mukaiyama Aldol and Michael Additions

The most prominent application of this reagent is in the Mukaiyama Aldol reaction . Because the silyl enol ether is relatively stable, it will not react with aldehydes or ketones spontaneously. The electrophile must be activated by a Lewis acid (typically TiCl4 , BF3⋅OEt2 , or SnCl4 ) .

-

Causality of Lewis Acid Selection: The choice of Lewis acid dictates the transition state. TiCl4 typically coordinates to both the carbonyl oxygen and adjacent heteroatoms, favoring a rigid, chelation-controlled transition state. Conversely, BF3⋅OEt2 coordinates solely to the carbonyl oxygen, promoting an open transition state. This allows chemists to tune the syn/anti diastereoselectivity of the resulting β -hydroxy ester.

-

Mukaiyama-Michael Additions: When paired with an α,β -unsaturated carbonyl, the soft nucleophilicity of the silyl enol ether favors 1,4-conjugate addition over 1,2-addition, a process often catalyzed by TiCl4 or bismuth triflate.

Susceptibility to Nucleophilic Attack (Desilylation)

While the carbon skeleton is nucleophilic, the silicon atom is highly electrophilic toward "hard" nucleophiles. Fluoride ions (e.g., from TBAF) or hydroxide ions will rapidly attack the silicon center. This nucleophilic attack on silicon cleaves the O−Si bond, generating a transient enolate that immediately tautomerizes back to the β -keto ester. This property is exploited when the silyl enol ether is used as a temporary protecting group or when quenching a reaction 4.

Caption: Reactivity pathways of methyl 3-(trimethylsiloxy)crotonate based on electrophile and conditions.

Quantitative Data Summaries

To streamline process development, the following tables summarize the expected reactivity profiles and optimal conditions for utilizing methyl 3-(trimethylsiloxy)crotonate.

Table 1: Comparative Reactivity Profile in Carbon-Carbon Bond Formation

| Reaction Type | Electrophile | Optimal Catalyst | Typical Yield Range | Regioselectivity |

| Mukaiyama Aldol | Aldehydes / Ketones | TiCl4 or SnCl4 | 75% – 95% | Exclusive α -attack (C2) |

| Mukaiyama-Michael | α,β -Unsaturated ketones | BF3⋅OEt2 | 65% – 88% | 1,4-Conjugate addition |

| Acylation | Acid Chlorides | None or TiCl4 | 50% – 80% | Exclusive α -attack (C2) |

| Desilylation | N/A (Deprotection) | TBAF (Fluoride) | > 98% | Cleavage at O−Si bond |

Table 2: Lewis Acid Selection Guide for Aldol Additions 5

| Lewis Acid | Transition State Model | Primary Application & Causality |

| TiCl4 | Closed / Chelation | Strongly coordinates multiple heteroatoms. Ideal for α -alkoxy aldehydes to force high syn stereoselectivity. |

| BF3⋅OEt2 | Open (Mukaiyama) | Single-point coordination. Prevents chelation, relying on steric bulk to dictate anti stereoselectivity. |

| MgBr2⋅OEt2 | Bidentate Chelation | Milder than TiCl4 ; excellent for highly sensitive substrates prone to decomposition. |

Experimental Protocols: Self-Validating Systems

In drug development, protocols must be robust, reproducible, and self-validating. The following methodology for a TiCl4 -mediated Mukaiyama Aldol reaction incorporates specific in-process controls (IPCs) to ensure scientific integrity.

Protocol: TiCl4 -Mediated Aldol Addition of Methyl 3-(trimethylsiloxy)crotonate

Objective: Synthesize a β -hydroxy- β -keto ester via nucleophilic attack on an aldehyde.

Step 1: Electrophile Activation

-

Action: In an oven-dried, argon-purged Schlenk flask, dissolve the target aldehyde (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M). Cool the system to -78 °C using a dry ice/acetone bath. Dropwise, add TiCl4 (1.1 equiv, 1.0 M in DCM).

-

Causality: DCM is chosen as a non-coordinating solvent to ensure TiCl4 complexes exclusively with the aldehyde. The -78 °C temperature suppresses uncatalyzed background reactions and prevents aldehyde polymerization.

-

Self-Validation: The solution will typically transition from colorless to a distinct yellow/orange, visually confirming the formation of the activated Lewis acid-aldehyde complex.

Step 2: Nucleophilic Attack

-

Action: Add methyl 3-(trimethylsiloxy)crotonate (1.2 equiv) dropwise over 15 minutes via syringe pump down the side of the flask.

-

Causality: Slow addition maintains a low steady-state concentration of the nucleophile, preventing unwanted homocoupling or silyl-transfer side reactions.

-

Self-Validation: Monitor the internal temperature. The addition should not cause a temperature spike above -70 °C.

Step 3: Reaction Progression & IPC

-

Action: Stir at -78 °C for 2 hours.

-

Self-Validation: Pull a 50 μL aliquot, quench in NaHCO3 , and analyze via TLC (Hexanes/EtOAc). The complete disappearance of the UV-active aldehyde spot and the appearance of a more polar, KMnO4 -active spot validates successful C-C bond formation.

Step 4: Reaction Quench

-

Action: Quench the reaction at -78 °C by adding saturated aqueous NaHCO3 (equal volume to DCM). Allow the mixture to warm to room temperature.

-

Causality: NaHCO3 is strictly required over acidic quenches. The resulting β -hydroxy ester is highly prone to acid-catalyzed dehydration (yielding an α,β -unsaturated ester). The basic quench neutralizes the generated HCl and safely hydrolyzes the titanium complex.

-

Self-Validation: The evolution of CO2 gas will cease, and a thick white precipitate ( TiO2 ) will form, indicating the complete destruction of the Lewis acid.

Caption: Self-validating workflow for the TiCl4-mediated Mukaiyama aldol addition.

References

-

CymitQuimica. "Methyl 3-(trimethylsiloxy)crotonate(trans 80-90%) - Chemical Properties." CAS 62269-44-7.1

-

PubChem. "3-(Trimethylsilyloxy)-2-butenoic Acid Methyl Ester | CID 2733746." National Institutes of Health.2

-

Langer, P. et al. "Synthesis of 1,3,5-Tricarbonyl Derivatives by Condensation of 1,3-Bis(silyl enol ethers) with Acid Chlorides." The Journal of Organic Chemistry - ACS Publications.3

-

ResearchGate / MDPI. "Very Recent Advances in Vinylogous Mukaiyama Aldol Reactions and Their Applications to Synthesis." 5

-

Moslin, R. M. et al. "Total Synthesis of (+)-Acutiphycin." PMC - NIH.4

-

Wiley-VCH. "Stereoselective Acetate Aldol Reactions."

Sources

- 1. Methyl 3-(trimethylsiloxy)crotonate(trans 80-90%) [cymitquimica.com]